molecular formula C9H9BrO2 B13890252 1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone

Cat. No.: B13890252
M. Wt: 229.07 g/mol
InChI Key: SKPDOYVNVPSVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methylacetophenone. The reaction typically involves the use of bromine in an aqueous acetic acid solution. The reaction is carried out initially at 5°C and then allowed to reach room temperature, yielding the desired product with a high yield of 89% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1-(3-hydroxy-4-methylphenyl)ethanone when bromine is replaced by a hydroxyl group.

    Oxidation: Products include 1-(3-bromo-4-oxo-5-methylphenyl)ethanone.

    Reduction: Products include 1-(3-bromo-4-hydroxy-5-methylphenyl)ethanol.

Scientific Research Applications

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-hydroxy-5-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and hydroxyl groups on the phenyl ring provides a versatile platform for various chemical transformations and interactions.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methylphenyl)ethanone

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3

InChI Key

SKPDOYVNVPSVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.